![molecular formula C12H15IN4 B2528396 N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine CAS No. 1803587-75-8](/img/structure/B2528396.png)
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the cyclization and iodination steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Cyclization Reactions: The compound can be further cyclized to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or TBHP for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted imidazo[1,2-b]pyridazines, while oxidation reactions can produce N-oxides of the compound .
科学研究应用
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:
- 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the iodine atom can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
生物活性
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused heterocyclic ring system. The iodine substitution at the 3-position and the cyclohexyl group at the nitrogen atom enhance its biological activity and solubility properties.
The primary biological activity of this compound is linked to its role as an inhibitor of Adaptor Associated Kinase 1 (AAK1) . AAK1 is involved in clathrin-mediated endocytosis, a crucial process for receptor internalization and signaling pathways in neurons. Inhibition of AAK1 can lead to altered cellular signaling, which has implications for treating neurodegenerative diseases and cognitive impairments .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various derivatives related to this compound:
Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
---|---|---|---|---|
1a | BnO | Ph | 1 | 3.02 |
2a | BnS | Ph | 0.5 | 1.44 |
3a | BnNMe | Ph | 1 | 2.90 |
This data indicates that compounds with specific substitutions at positions C2 and C6 exhibit varying degrees of activity against Mtb, suggesting a strong structure-activity relationship .
Inhibition of Kinases
This compound has also shown promise as a kinase inhibitor. In vitro studies have demonstrated its ability to inhibit FLT3 kinase in acute myeloid leukemia (AML), a critical target due to its association with poor prognosis in patients with FLT3 mutations. The following table presents IC50 values for various kinase targets:
Compound | FLT3-ITD IC50 (μM) | CDK2/E IC50 (μM) |
---|---|---|
N-cyclohexyl... | 0.002 | >20 |
Other Derivative | 0.005 | >20 |
These findings suggest that this compound may possess selective inhibition capabilities that could be exploited in targeted therapies for AML .
Case Studies and Research Findings
Case Study 1: Neuroprotection and Cognitive Enhancement
A study investigated the effects of AAK1 inhibition using N-cyclohexyl derivatives in models of cognitive impairment. The results indicated that these compounds could enhance neurite outgrowth in PC12 cells treated with neuregulin-1, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimycobacterial Activity
In another study focusing on antimycobacterial activity, derivatives of imidazo[1,2-b]pyridazine were tested against both Mtb and Mycobacterium marinum. The results showed significant inhibitory effects at low concentrations, supporting further development as potential anti-tuberculosis agents .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the imidazo[1,2-b]pyridazine core. A common approach includes:
- Cyclization : Reacting halogenated pyridazine precursors with formamide or urea derivatives under controlled heat (120–150°C) to form the fused ring system .
- Iodination : Electrophilic substitution at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- N-Cyclohexylamination : Introducing the cyclohexyl group via Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene . Optimization : Key variables include temperature control during iodination (to avoid overhalogenation) and catalyst loading for amination (typically 5–10 mol%) .
Q. How can the molecular structure of this compound be validated?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Hydrogen bonding and halogen interactions (C–I⋯N) can stabilize the crystal lattice, aiding in resolving stereoelectronic effects .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl CH₂ signals at δ 1.2–2.0 ppm; imidazo ring protons at δ 7.5–8.5 ppm) .
- HRMS : Verify molecular weight (expected [M+H]⁺ ≈ 397.08 g/mol) .
Q. What are the primary chemical reactions feasible for this compound?
- Cross-Coupling Reactions : The 3-iodo group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to diversify the 3-position .
- Nucleophilic Substitution : The 6-amine can undergo alkylation/acylation (e.g., with alkyl halides or acyl chlorides in DCM/Et₃N) .
- Oxidation : The imidazo ring may form N-oxides using m-CPBA in CHCl₃ at 0°C .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?
Discrepancies often arise from:
- Iodination Efficiency : Trace moisture deactivates NIS; strict anhydrous conditions (molecular sieves, Ar atmosphere) improve reproducibility .
- Catalyst Deactivation : Pd catalysts degrade at high temperatures; use lower reflux points (e.g., 90°C instead of 110°C) and fresh ligand batches . Mitigation : Design a fractional factorial experiment to isolate critical factors (e.g., solvent purity, catalyst age) .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Salt Formation : Convert the free amine to a trifluoroacetate salt (via TFA treatment) to improve solubility in aqueous buffers .
- Prodrug Design : Introduce ester moieties at the 6-amine (e.g., acetyl-protected derivatives) for hydrolytic activation in physiological conditions .
- Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to stabilize the solid-state form .
Q. How does the 3-iodo substituent influence binding affinity in kinase inhibition assays?
Comparative SAR studies suggest:
- Steric Effects : The bulky iodine atom may hinder access to hydrophobic kinase pockets, reducing potency compared to smaller halogens (e.g., Cl, Br) .
- Electronic Effects : Iodo’s electron-withdrawing nature polarizes the imidazo ring, altering hydrogen-bonding interactions with catalytic lysine residues (e.g., in Pim kinases) . Validation : Docking simulations (AutoDock Vina) and mutagenesis studies (e.g., K67M mutations) can isolate binding contributions .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Disorder in Cyclohexyl Groups : Use SHELXL’s PART instructions to model disordered conformers and refine occupancy ratios .
- Weak Diffraction : High-resolution data (≤ 0.8 Å) from synchrotron sources improve electron density maps for iodine localization .
- Twinned Crystals : SHELXD’s twin refinement module resolves overlapping reflections in non-merohedral twins .
Q. Methodological Tables
Table 1: Comparative Reactivity of Halogenated Imidazo[1,2-b]pyridazines
Position | Halogen | Suzuki Coupling Yield (%) | Reference |
---|---|---|---|
3 | I | 65–78 | |
3 | Br | 82–89 | |
3 | Cl | 45–53 |
Table 2: Optimized Crystallization Conditions
Solvent System | Temperature (°C) | Crystal Quality |
---|---|---|
DCM/Hexane (1:3) | 4 | Prisms (0.2 mm) |
EtOAc/MeOH (5:1) | 25 | Needles |
Acetone/H₂O (2:1) | −20 | Plates |
属性
IUPAC Name |
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4/c13-10-8-14-12-7-6-11(16-17(10)12)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMQBJAUHAFDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C(=NC=C3I)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。